3-Aminobenzoic Acid

Description

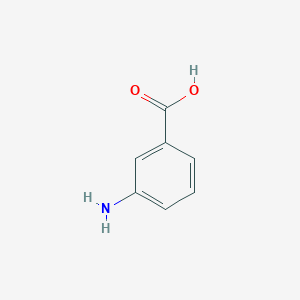

Structure

3D Structure

Properties

IUPAC Name |

3-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDUHJPVQKIXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26373-80-8, 17264-94-7 (mono-hydrochloride salt) | |

| Record name | Poly(3-aminobenzoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26373-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059183 | |

| Record name | Benzoic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | m-Aminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.6 [ug/mL] (The mean of the results at pH 7.4), 5.9 mg/mL at 15 °C | |

| Record name | SID855737 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | m-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000278 [mmHg] | |

| Record name | m-Aminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-05-8, 87980-11-8 | |

| Record name | 3-Aminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabaculine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-AMINOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X3B3O37U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 °C | |

| Record name | m-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 3-Aminobenzoic Acid from 3-Nitrobenzoic Acid: A Technical Guide

Introduction

3-Aminobenzoic acid, also known as m-aminobenzoic acid (MABA), is a valuable building block in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] Its bifunctional nature, containing both a carboxylic acid and an amino group, makes it a versatile intermediate for creating complex molecules. The most common and direct synthetic route to 3-aminobenzoic acid is the reduction of its corresponding nitro compound, 3-nitrobenzoic acid.[2] This guide provides an in-depth overview of the primary methodologies for this transformation, complete with comparative data and detailed experimental protocols for researchers and drug development professionals.

The core transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂), as depicted in the general scheme below:

General Reaction: C₆H₄(NO₂)COOH + [Reducing Agent] → C₆H₄(NH₂)COOH

A variety of reducing systems have been developed for this purpose, each with distinct advantages concerning yield, selectivity, cost, and environmental impact. The most prominent methods include catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation.

Synthesis Methodologies

The reduction of the nitro group in 3-nitrobenzoic acid can be achieved through several reliable methods. The choice of method often depends on the scale of the reaction, the desired purity, the presence of other functional groups, and laboratory safety considerations.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for nitro group reduction.[3] It typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

-

Catalysts: Palladium on carbon (Pd/C) is the most common and effective catalyst for this transformation.[3] Other catalysts like platinum oxide (PtO₂) or Raney Nickel can also be employed. Raney Nickel is particularly useful when avoiding the dehalogenation of aryl halides is a concern.[3]

-

Conditions: The reaction is often carried out in a solvent such as ethanol, methanol (B129727), or water. To improve the solubility of the benzoic acid derivative, the reaction is sometimes run under slightly basic conditions by preparing an alkali metal salt of the acid. Pressures are typically kept below 100 psig, and temperatures can range from ambient to 100°C.

The reaction pathway involves the adsorption of hydrogen and the nitro compound onto the catalyst surface, followed by a stepwise reduction to the amine.

Metal-Acid Reductions (Bechamp Reduction)

The use of a metal in acidic media is a classic and cost-effective method for reducing aromatic nitro compounds.

-

Reagents: The most common systems include iron (Fe) with hydrochloric acid (HCl) or acetic acid, and tin (Sn) or zinc (Zn) with hydrochloric acid. Iron is often preferred due to its lower cost and the formation of less problematic byproducts.

-

Mechanism: The metal acts as the electron donor, and the acid serves as a proton source. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. A key advantage of using iron is that the reaction can often be sustained with less than the stoichiometric amount of acid.

Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas, making it safer and more accessible for many laboratories. This method uses a hydrogen donor molecule that transfers hydrogen to the substrate in the presence of a catalyst.

-

Hydrogen Donors: Ammonium (B1175870) formate (B1220265) (HCOONH₄) is a highly efficient and widely used hydrogen donor. Other donors include hydrazine (B178648) (N₂H₄), formic acid, and cyclohexene.

-

Catalyst: Palladium on carbon (10% Pd/C) is the standard catalyst for these reactions.

-

Advantages: These reactions are typically fast, often completing within minutes to a few hours at room temperature, and are known for their high yields and selectivity. The procedure avoids the hazards associated with handling hydrogen gas.

Other Reducing Agents

Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and safe reducing agent capable of reducing aromatic nitro compounds. It is particularly useful for substrates that are sensitive to catalytic hydrogenation or strongly acidic conditions. The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system.

Quantitative Data Summary

The following table summarizes and compares the various methods for the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid based on reported data.

| Method | Reducing System | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂ gas (~50 psig) | 5% Pd/C | Aqueous NaOH | 50-100 | Until H₂ uptake ceases | High | |

| Metal-Acid Reduction | Iron (Fe) powder | - | Acetic Acid/Ethanol/H₂O | 100 | ~2 h | High | |

| Metal-Acid Reduction | Tin (Sn) granules | - | Conc. HCl | Reflux | ~30 min | Good | |

| Transfer Hydrogenation | Ammonium Formate | 10% Pd/C | Methanol/THF | Room Temp | < 1 h | High | |

| Transfer Hydrogenation | Hydrazine Hydrate | Raney-Ni / Iron | Methanol/Ethanol | 60-90 | - | High | |

| Chemical Reduction | Sodium Dithionite | Octylviologen | Acetonitrile/H₂O | 35 | 1 h | 95 |

Detailed Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is adapted from procedures demonstrating the efficient reduction of aromatic nitro compounds using ammonium formate and a palladium catalyst.

Materials:

-

3-Nitrobenzoic acid (1.00 g, 5.98 mmol)

-

10% Palladium on carbon (10% Pd/C, ~100 mg)

-

Ammonium formate (1.89 g, 29.9 mmol, 5 equivalents)

-

Methanol (20 mL)

-

Tetrahydrofuran (THF, 20 mL)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-nitrobenzoic acid in a 1:1 mixture of methanol and THF (40 mL total).

-

To this solution, carefully add 10% Pd/C catalyst (~10 mol%).

-

With vigorous stirring, add ammonium formate in one portion. An exothermic reaction with gas evolution (CO₂ and NH₃) may be observed.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Upon completion, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of diatomaceous earth to remove the catalyst. Wash the pad thoroughly with additional ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is 3-aminobenzoic acid, which can be further purified by recrystallization from water or an ethanol/water mixture.

Protocol 2: Reduction using Iron in Acetic Acid

This protocol is based on the Bechamp reduction, a classic and robust method for nitro group reduction.

Materials:

-

3-Nitrobenzoic acid (1.00 g, 5.98 mmol)

-

Reduced iron powder (1.34 g, 23.9 mmol, 4 equivalents)

-

Glacial acetic acid (10 mL)

-

Ethanol (10 mL)

-

Water (5 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitrobenzoic acid, ethanol, water, and glacial acetic acid.

-

Heat the mixture to gentle reflux and then add the iron powder in small portions over 15-20 minutes to control the exothermic reaction.

-

After the addition is complete, maintain the reflux with vigorous stirring for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature. Filter the hot mixture through a Büchner funnel to remove the iron and iron oxide sludge, washing the solids with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the remaining acetic acid by washing with a saturated sodium bicarbonate solution until gas evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-aminobenzoic acid.

-

Purify the product by recrystallization.

Workflow Visualization

The following diagram illustrates the general synthetic pathway from 3-nitrobenzoic acid to 3-aminobenzoic acid, highlighting the different classes of reduction methodologies.

Caption: Synthetic routes for the reduction of 3-nitrobenzoic acid.

References

Spectroscopic Characterization of 3-Aminobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Aminobenzoic acid, a key building block in the synthesis of various pharmaceuticals and other specialty chemicals. By detailing the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of this compound, this guide serves as an essential resource for its identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms.

Experimental Protocol:

A solution of 3-Aminobenzoic acid is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O).[1] A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.[1] Data processing involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm.

Data Summary:

| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| COOH | 12.45 | Singlet | - |

| H-2 | 7.15 | Triplet | 1.8 |

| H-4, H-6 | 7.04-7.09 | Multiplet | - |

| H-5 | 6.73-6.75 | Multiplet | - |

| NH₂ | 5.29 | Singlet | - |

Source: The Royal Society of Chemistry[2]

| Proton | Chemical Shift (δ) in H₂O (ppm) |

| Aromatic Protons | 6.97, 7.28, 7.29 |

Source: PubChem[3]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol:

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, using a deuterated solvent like DMSO-d₆. The spectrum is typically acquired on the same high-resolution NMR spectrometer. Broadband proton decoupling is commonly employed to simplify the spectrum by removing the splitting of carbon signals by attached protons. The chemical shifts are referenced to the solvent peak or an internal standard.

Data Summary:

| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C=O | 168.3 |

| C-3 | 149.2 |

| C-1 | 131.7 |

| C-5 | 129.3 |

| C-6 | 118.4 |

| C-4 | 117.1 |

| C-2 | 114.9 |

Source: The Royal Society of Chemistry[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

For solid samples like 3-Aminobenzoic acid, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is first recorded and subtracted from the sample spectrum.

Data Summary:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | ~3000-2500 | Broad |

| N-H stretch (Amine) | ~3480, ~3370 | Medium |

| C=O stretch (Carboxylic Acid) | ~1670-1680 | Strong |

| N-H bend (Amine) | ~1615 | Medium |

| C=C stretch (Aromatic) | ~1580 | Medium |

Source: BenchChem

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Experimental Protocol:

A stock solution of 3-Aminobenzoic acid is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water) to a specific concentration. This stock solution is then serially diluted to prepare a series of standard solutions of known concentrations. The UV-Vis spectrum of each solution is recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Data Summary:

| Solvent | Absorption Maxima (λmax) in nm |

| Unspecified | 194, 226, 272 |

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of 3-Aminobenzoic acid.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 3-Aminobenzoic Acid

Introduction

3-Aminobenzoic acid (m-Aminobenzoic acid, 3-ABA), an amphoteric organic compound, serves as a crucial model system in the study of polymorphism in active pharmaceutical ingredients (APIs). Its ability to exist in both neutral and zwitterionic forms allows it to crystallize into multiple distinct solid-state structures, known as polymorphs.[1] Each polymorph possesses a unique crystal lattice arrangement, leading to different physicochemical properties such as solubility, stability, and bioavailability. Understanding and controlling the polymorphism of 3-ABA is therefore of significant scientific and commercial importance, particularly in the pharmaceutical industry where the solid form of an API can directly impact its therapeutic efficacy and manufacturability. This guide provides a comprehensive overview of the known polymorphs of 3-Aminobenzoic acid, detailing their crystal structures, experimental protocols for their preparation, and their thermodynamic relationships.

Known Polymorphs and Their Crystal Structures

To date, at least five polymorphic forms of 3-Aminobenzoic acid have been reported, designated as Forms I, II, III, IV, and V. These forms differ in their molecular arrangement, with some consisting of neutral molecules and others of zwitterions.[1] The zwitterionic forms arise from an intramolecular proton transfer from the carboxylic acid group to the amino group.[1] While Forms II, III, IV, and V have been structurally characterized, the crystal structure of Form I has not yet been determined, and Form V has been noted to exhibit disorder.[1]

The key distinction in the crystal packing of these polymorphs lies in their hydrogen bonding motifs. Form II, a neutral polymorph, features the classic centrosymmetric carboxylic acid O–H···O dimer synthon.[1] In contrast, the zwitterionic Forms III and IV are characterized by ionic N⁺–H···O⁻ interactions.

Data Presentation: Crystallographic Data

The crystallographic data for the characterized polymorphs of 3-Aminobenzoic acid are summarized in the table below for direct comparison.

| Polymorph | CSD Refcode | Molecular Form | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Z' |

| Form II | AMBNZA | Neutral | P2₁/c | 5.047 | 23.06 | 11.790 | 105.47 | 2 |

| Form III | AMBNZA01 | Zwitterionic | - | - | - | - | - | - |

| Form IV | AMBNZA02 | Zwitterionic | - | - | - | - | - | - |

| Form V | AMBNZA03 | Neutral | P2₁/a | 14.787 | 4.956 | 9.081 | 95.21 | 1 |

Data for Forms III and IV are limited in the provided search results, though their zwitterionic nature is confirmed. Z' represents the number of molecules in the asymmetric unit.

Experimental Protocols

The generation of a specific polymorph is highly dependent on the crystallization conditions. Factors such as solvent, temperature, and crystallization rate play a critical role. The following protocols have been reported for obtaining specific polymorphs of 3-Aminobenzoic acid.

Characterization Methods

The bulk purity and identity of the resulting polymorphs are typically confirmed using the following analytical techniques:

-

Powder X-ray Diffraction (PXRD): To identify the crystalline phase by its unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions upon heating.

Protocol 1: Preparation of Form II (Melt Crystallization)

-

Starting Material: Commercially available 3-Aminobenzoic acid.

-

Procedure: Heat the solid 3-Aminobenzoic acid to 170 °C.

-

Incubation: Maintain the molten state at 170 °C for 30 minutes.

-

Cooling: Allow the melt to cool to room temperature.

-

Result: The resulting solid is Form II.

-

Verification: Confirm the polymorphic form using PXRD and DSC.

Protocol 2: Preparation of Form III (Solvent Evaporation)

-

Starting Material: Commercially available 3-Aminobenzoic acid.

-

Solvent: Acetonitrile (B52724).

-

Procedure: Dissolve 3-Aminobenzoic acid in acetonitrile to create a saturated or near-saturated solution.

-

Crystallization: Allow the solvent to evaporate slowly at ambient conditions.

-

Result: Crystals of Form III will form.

-

Verification: Confirm the polymorphic form using PXRD and DSC.

Protocol 3: Preparation of Form IV (Solvent Evaporation)

-

Starting Material: Commercially available 3-Aminobenzoic acid.

-

Solvent: Ethyl Acetate (B1210297) (EtOAc).

-

Procedure: Dissolve 3-Aminobenzoic acid in ethyl acetate to create a saturated or near-saturated solution.

-

Crystallization: Allow the solvent to evaporate slowly at ambient conditions.

-

Result: Crystals of Form IV will form.

-

Verification: Confirm the polymorphic form using PXRD and DSC.

Unreproducible Methods

It is important to note that some reported methods lack reproducibility. For instance, the preparation of Form I by solvent evaporation from methanol (B129727) and Form V by melting Form III could not be reproduced in subsequent studies.

Visualizations

Experimental Workflow for 3-ABA Polymorphs

Caption: Experimental workflow for obtaining polymorphs of 3-Aminobenzoic acid.

Relationship between 3-ABA Polymorphs

References

Quantum Chemical Insights into 3-Aminobenzoic Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the molecular properties of 3-Aminobenzoic acid through quantum chemical calculations, providing valuable data and methodologies for scientific research and pharmaceutical applications.

Introduction

3-Aminobenzoic acid (3-ABA), a versatile organic molecule, plays a significant role as a building block in the synthesis of various dyes and pharmaceutical compounds.[1][2] Its biological activities, including antifungal, antibacterial, and antioxidant properties, have garnered considerable interest within the scientific community.[3] Understanding the electronic structure, molecular geometry, and spectroscopic properties of 3-ABA at a quantum level is crucial for elucidating its reactivity, designing novel derivatives with enhanced therapeutic potential, and predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3-Aminobenzoic acid, presenting key data in a structured format and detailing the computational methodologies employed.

Computational Methodology

The insights presented in this guide are derived from Density Functional Theory (DFT) and other ab initio quantum chemical methods, which have proven to be powerful tools for investigating the properties of molecular systems.

Software and Theoretical Models

A variety of computational chemistry software packages are utilized for these calculations. The primary theoretical framework employed is Density Functional Theory (DFT), with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a popular choice.[4][5] This functional provides a good balance between computational cost and accuracy for many organic molecules. Other functionals, such as PBE1PBE, and ab initio methods like Møller–Plesset perturbation theory (MP2) have also been used to study 3-ABA.

Basis Sets

The selection of a basis set is critical for obtaining accurate results. For calculations on 3-Aminobenzoic acid, Pople-style basis sets are commonly employed. The 6-31G(d,p) and 6-311++G(d,p) basis sets are frequently used to describe the atomic orbitals of the constituent atoms. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately modeling the electronic distribution, particularly for systems with heteroatoms and potential hydrogen bonding.

A general workflow for performing quantum chemical calculations on 3-Aminobenzoic acid is outlined below:

References

An In-depth Technical Guide to the Biological Activities of 3-Aminobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid, a versatile scaffold in medicinal chemistry, serves as a foundational structure for a diverse array of biologically active derivatives. The strategic placement of the amino group at the meta-position of the benzoic acid ring imparts unique physicochemical properties that influence molecular interactions with biological targets. This technical guide provides a comprehensive overview of the significant biological activities exhibited by 3-aminobenzoic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action through signaling pathway visualizations.

Anticancer Activity

Derivatives of 3-aminobenzoic acid have emerged as promising candidates in oncology research, demonstrating cytotoxic and antiproliferative effects against various cancer cell lines. The mechanisms underlying their anticancer activity are multifaceted and often depend on the specific structural modifications of the parent molecule.

Quantitative Anticancer Data

The in vitro anticancer efficacy of 3-aminobenzoic acid derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. While extensive quantitative data for a wide range of 3-aminobenzoic acid derivatives is an area of ongoing research, the following table summarizes the reported IC50 values for selected compounds. It is important to note that many studies focus on the more common 4-aminobenzoic acid isomer, and data for 3-amino derivatives is comparatively limited.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzamide (B126) | 3-Aminobenzamide (B1265367) | U2OS (Osteosarcoma) | Dose-dependent growth suppression | [1] |

| Benzamide | 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h) | H1975 (NSCLC) | 3.5 | [2] |

| Benzamide | 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h) | PC9 (NSCLC) | 8.11 | [2] |

| Benzamide | 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h) | A549 (NSCLC) | 18.16 | [2] |

Mechanisms of Anticancer Action

Two notable mechanisms of action for aminobenzoic acid derivatives in cancer therapy are the modulation of the urokinase-type plasminogen activator (uPA) system and the release of nitric oxide (NO).

Urokinase-Type Plasminogen Activator (uPA) and its Receptor (uPAR) Signaling Pathway

The uPA/uPAR system is a key player in cancer cell invasion and metastasis. Urokinase (uPA) is a serine protease that, upon binding to its receptor (uPAR) on the cell surface, converts plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating tumor cell migration and invasion. Certain aminobenzoic acid derivatives have been designed to interfere with this signaling cascade.

Role of Nitric Oxide (NO) in Anticancer Therapy

Some 3-aminobenzoic acid derivatives are designed as prodrugs that release nitric oxide (NO) under specific conditions, such as the high glutathione (B108866) S-transferase (GST) levels often found in tumor cells. The role of NO in cancer is concentration-dependent. At high concentrations, NO can induce apoptosis through various mechanisms, including DNA damage and the generation of reactive nitrogen species.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-Aminobenzoic acid derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-aminobenzoic acid derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

3-Aminobenzoic acid derivatives, particularly Schiff bases and hydrazones, have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial metabolic pathways.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | (E)-4-amino-3-((3,5-di-iodide-2-hydroxybenzylidene)amino) benzoic acid | Clostridioides difficile | ~0.023 (0.1 µM) | [3] |

| Schiff Base | (E)-4-amino-3-((3,5-di-iodide-2-hydroxybenzylidene)amino) benzoic acid | Blautia coccoides | ~0.0023 (0.01 µM) | |

| Hydrazone | Hydrazone of 3-iodobenzoic acid (Compound 20) | Staphylococcus epidermidis ATCC 12228 | 1.95 | |

| Hydrazone | Hydrazone of 3-iodobenzoic acid (Compound 21) | Staphylococcus aureus ATCC 25923 | 7.81 |

Note: Data for some derivatives of other aminobenzoic acid isomers are included for comparative purposes due to the limited availability of data specifically for 3-aminobenzoic acid derivatives.

Mechanism of Antimicrobial Action: Inhibition of Folate Synthesis

A primary mechanism of antimicrobial action for many aminobenzoic acid derivatives is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms but is absent in humans, making it an attractive target for selective antimicrobial agents. 3-Aminobenzoic acid derivatives can act as structural analogs of the natural substrate, para-aminobenzoic acid (PABA).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

3-Aminobenzoic acid derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the 3-aminobenzoic acid derivative in the appropriate broth medium. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Certain 3-aminobenzoic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the antagonism of specific G protein-coupled receptors (GPCRs) involved in inflammatory signaling.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often assessed by their ability to antagonize specific receptors, with the IC50 value indicating the concentration required to inhibit the receptor's function by 50%.

| Compound Class | Specific Derivative | Target | IC50 (nM) | Reference |

| Amide | Compound 16c | P2Y14 Receptor | 1.77 | |

| Amidobenzoate | Compound 45 | P2Y14 Receptor | 0.70 |

Mechanism of Anti-inflammatory Action: P2Y14 Receptor Antagonism

The P2Y14 receptor, a Gi/o-coupled GPCR, is activated by UDP-sugars and plays a role in modulating inflammatory processes. Antagonism of this receptor by 3-aminobenzoic acid derivatives can lead to a reduction in inflammatory responses.

Experimental Protocol: P2Y14 Receptor Binding Assay

A competitive binding assay can be used to determine the affinity of 3-aminobenzoic acid derivatives for the P2Y14 receptor.

Materials:

-

Cell line stably expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells)

-

Radiolabeled or fluorescently labeled P2Y14 receptor agonist/antagonist (e.g., [3H]UDP-glucose)

-

3-Aminobenzoic acid derivative test compounds

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)

-

96-well filter plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Membrane Preparation: Prepare cell membranes from the P2Y14-expressing cell line.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled or fluorescent ligand at a concentration close to its Kd, and varying concentrations of the unlabeled 3-aminobenzoic acid derivative.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash with cold assay buffer to separate the membrane-bound ligand from the free ligand.

-

Detection: For radiolabeled ligands, add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter. For fluorescent ligands, measure the fluorescence intensity using a plate reader.

-

Data Analysis: The amount of bound labeled ligand will decrease as the concentration of the unlabeled test compound increases. The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the labeled ligand, can be calculated. The Ki (inhibitory constant) can then be determined using the Cheng-Prusoff equation.

Synthesis Workflow

The synthesis of biologically active 3-aminobenzoic acid derivatives often involves the modification of the amino or carboxylic acid functional groups. A common strategy is the formation of amide or ester linkages. The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of these derivatives.

Conclusion

3-Aminobenzoic acid derivatives represent a valuable class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The versatility of the 3-aminobenzoic acid scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and development in this promising area of medicinal chemistry. Further exploration of structure-activity relationships and the generation of more extensive quantitative data will be crucial for the rational design of novel and more potent therapeutic agents based on this privileged structure.

References

- 1. The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminobenzoic acid CAS number and safety data

An In-depth Technical Guide to 3-Aminobenzoic Acid: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identity, properties, and safety data for 3-Aminobenzoic acid. The data herein is compiled from various safety data sheets and chemical databases to ensure accuracy and relevance for laboratory and research applications.

Chemical Identification and Properties

3-Aminobenzoic acid, also known as meta-aminobenzoic acid or MABA, is an organic compound featuring both an amino and a carboxylic acid functional group attached to a benzene (B151609) ring.[1] Its unique structure makes it a valuable intermediate in the synthesis of dyes, resins, and various pharmaceutical compounds.[2][3]

Table 1: Chemical Identifiers for 3-Aminobenzoic Acid

| Identifier | Value |

|---|---|

| Chemical Name | 3-Aminobenzoic acid |

| Synonyms | m-Aminobenzoic acid, MABA, 3-Carboxyaniline[4][5] |

| CAS Number | 99-05-8 |

| EC Number | 202-724-4 |

| Molecular Formula | C₇H₇NO₂ |

| Molar Mass | 137.14 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white or yellowish crystalline powder |

| Melting Point | 174–180 °C |

| Density | ~1.51 g/cm³ |

| Solubility in Water | Slightly soluble; ~5.9 g/L at 15 °C |

| Solubility in Organic Solvents | Soluble in acetone, boiling water, hot alcohol, and ether |

| pKa | 3.07 (carboxyl group); 4.79 (amino group) |

| Flash Point | 150 °C |

Safety and Hazard Information

3-Aminobenzoic acid is classified as hazardous under the Globally Harmonized System (GHS). It is crucial for personnel to be fully aware of its potential hazards and to handle the substance with appropriate care.

Table 3: GHS Hazard Classification

| Hazard Class | GHS Statement | Description |

|---|---|---|

| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation, Category 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation, Category 2/2A | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335 | May cause respiratory irritation. |

Table 4: Toxicological Data

| Test | Route | Species | Value |

|---|

| LD50 | Oral | Mouse | 6,300 mg/kg |

Experimental Protocols and Methodologies

Adherence to strict protocols is mandatory when handling 3-Aminobenzoic acid to minimize exposure and ensure laboratory safety.

Protocol for Safe Handling

This protocol outlines the standard procedure for handling 3-Aminobenzoic acid in a laboratory setting.

-

Preparation : Before handling, ensure that a Safety Data Sheet (SDS) is accessible. Locate the nearest safety shower and eyewash station.

-

Ventilation : Always handle 3-Aminobenzoic acid in a well-ventilated area, preferably within a chemical fume hood to avoid dust inhalation.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For procedures that may generate significant dust, respiratory protection may be necessary.

-

Dispensing : Avoid generating dust when weighing or transferring the powder. Use tools and techniques that minimize aerosolization.

-

Storage : Store the chemical in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.

-

Disposal : Dispose of waste according to local, regional, and national regulations for hazardous chemical waste.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.

-

Skin Contact : Remove contaminated clothing and wash the affected skin area immediately and thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

-

Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release Measures

In the event of a spill, follow these steps to ensure safe cleanup.

-

Evacuate : Evacuate non-essential personnel from the spill area.

-

Ventilate : Ensure the area is well-ventilated.

-

Containment : Prevent the powder from spreading or entering drains.

-

Cleanup : Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid creating dust.

-

Decontamination : Clean the spill area thoroughly with a suitable solvent or detergent and water.

Visualized Workflows

The following diagrams illustrate key logical workflows for safety and handling.

Caption: Workflow for the safe handling of 3-Aminobenzoic acid.

Caption: Decision tree for first aid response to exposure.

References

The Synthesis of 3-Aminobenzoic Acid via Nitro Group Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 3-aminobenzoic acid, a vital intermediate in the pharmaceutical and chemical industries, through the reduction of 3-nitrobenzoic acid. This document details the core reaction mechanisms, comprehensive experimental protocols for various reduction methods, and a comparative analysis of quantitative data to inform methodology selection.

Introduction

3-Aminobenzoic acid (3-ABA) is a key building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals. Its structure, featuring both an amino and a carboxylic acid group, allows for diverse chemical modifications. The most common and industrially viable route to 3-ABA is the reduction of the nitro group of 3-nitrobenzoic acid. This transformation is a cornerstone of organic synthesis, converting a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group.[1] The choice of reduction methodology is critical, influencing not only the yield and purity of the final product but also the chemoselectivity in the presence of other functional groups. This guide will focus on two primary, well-established methods: catalytic hydrogenation and metal-acid reduction.

Reaction Mechanisms of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that can proceed through several intermediates.[2][3] The two principal mechanistic pathways are the direct hydrogenation route and a condensation route.

Direct Hydrogenation Pathway

This is the most commonly accepted mechanism for catalytic hydrogenation and involves a stepwise reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632). The hydroxylamine is subsequently reduced to the final amine.

Condensation Pathway

Under certain conditions, particularly with some metal catalysts, the nitroso and hydroxylamine intermediates can react with each other to form an azoxy intermediate. This intermediate is then successively reduced to the azo, hydrazo, and finally the amine product. This pathway can sometimes lead to the formation of dimeric impurities if the reaction is not driven to completion.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid using common laboratory-scale methods.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity. Palladium on carbon (Pd/C) is a commonly used catalyst.

Experimental Workflow:

Protocol:

-

Preparation: In a suitable autoclave, dissolve 3-nitrobenzoic acid (e.g., 16.7 g, 0.1 mol) and sodium hydroxide (B78521) (e.g., 4.0 g, 0.1 mol) in water (e.g., 150 mL).

-

Catalyst Addition: To the resulting solution of the sodium salt, add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 0.17 g, 1 wt% of the substrate).

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 2-4 MPa. Heat the mixture to 60-70 °C with vigorous stirring.

-

Reaction Monitoring: Maintain the temperature and pressure until the hydrogen uptake ceases, typically for about 2 hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3. A white to off-white precipitate of 3-aminobenzoic acid will form.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Method 2: Reduction with Tin (Sn) and Hydrochloric Acid (HCl)

This classical method is robust and often used when catalytic hydrogenation is not feasible. It involves the use of an easily oxidized metal in an acidic medium.

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, place 3-nitrobenzoic acid (e.g., 10 g, 0.06 mol) and granulated tin (e.g., 21 g, 0.18 mol).

-

Reaction Initiation: Add a portion of concentrated hydrochloric acid (e.g., 50 mL) to the flask. The reaction is exothermic and may require initial cooling in an ice bath to control the rate.

-

Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux. Continue heating until the tin has mostly dissolved and the reaction is complete, as monitored by TLC.

-

Work-up: Cool the reaction mixture and filter to remove any unreacted tin.

-

Precipitation: Make the filtrate strongly basic by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts as tin hydroxide.

-

Isolation: Filter the mixture to remove the tin hydroxide precipitate.

-

Purification: Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the 3-aminobenzoic acid. Collect the product by filtration, wash with cold water, and recrystallize from hot water or ethanol (B145695) if necessary.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aminobenzoic acids via reduction, providing a basis for comparison between different methods.

| Method | Starting Material | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | 4-Nitrobenzoic Acid | 5% Pd/C | Water, NaOH | 60-70 | 2 | 95-98 | >99 | [4][5] |

| Catalytic Hydrogenation | 3,5-Dinitrobenzoic Acid | Pd/C | Water, NaOH | 50-60 | - | >95 | >99 | |

| Metal-Acid Reduction | 3-Nitroanisole | Iron Powder | Acetic Acid, Ethanol, Water | 30 | 1 | High | - | |

| Metal-Acid Reduction | Nitroarenes | SnCl₂·2H₂O | Ethanol | 30 | 2 | High | - | |

| Green Chemistry | 3-Nitrobenzaldehyde | NORIT GAC 12-40 | Subcritical Water | 300 | 2-6 | up to 59 | - |

Characterization of 3-Aminobenzoic Acid

The identity and purity of the synthesized 3-aminobenzoic acid should be confirmed using standard analytical techniques.

Spectroscopic Data

-

¹H NMR (DMSO-d₆): Typical chemical shifts (δ, ppm) are observed for the aromatic protons and the amine and carboxylic acid protons. For example, δ 12.45 (s, 1H, COOH), 7.15 (t, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, NH₂).

-

¹³C NMR (DMSO-d₆): Characteristic peaks for the aromatic carbons, the carboxyl carbon, and the carbon attached to the amino group are expected. For instance, δ 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9.

-

FTIR (cm⁻¹): Key vibrational bands include N-H stretching (~3400-3300 cm⁻¹), O-H stretching of the carboxylic acid (broad, ~3000-2500 cm⁻¹), C=O stretching (~1680 cm⁻¹), and N-H bending (~1620 cm⁻¹).

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) is expected at m/z = 137, corresponding to the molecular weight of 3-aminobenzoic acid.

Physical Properties

-

Melting Point: The reported melting point of 3-aminobenzoic acid is approximately 173 °C. A sharp melting point range is indicative of high purity.

-

Solubility: It has limited solubility in cold water but is more soluble in hot water and polar organic solvents.

Conclusion

The reduction of 3-nitrobenzoic acid is a reliable and versatile method for the synthesis of 3-aminobenzoic acid. Both catalytic hydrogenation and metal-acid reduction offer effective routes, with the choice of method depending on factors such as available equipment, desired purity, and the presence of other functional groups. Catalytic hydrogenation is generally preferred for its cleaner reaction profile and higher yields. Careful execution of the experimental protocols and thorough characterization of the final product are essential for ensuring the quality and suitability of the 3-aminobenzoic acid for its intended downstream applications in research and development.

References

- 1. prepchem.com [prepchem.com]

- 2. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 5. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability and decomposition profile of 3-Aminobenzoic acid (3-ABA). 3-Aminobenzoic acid is a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1][2][3] A comprehensive understanding of its thermal behavior is paramount for ensuring safe handling, storage, and processing, as well as for the development of stable formulations. This guide synthesizes available data on its thermal properties, outlines detailed experimental protocols for its analysis, and discusses its decomposition pathway.

Core Thermal Properties and Decomposition Data

The thermal behavior of 3-Aminobenzoic acid has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key quantitative data from these studies are summarized in the tables below for ease of comparison and reference.

Table 1: Key Thermal Events for 3-Aminobenzoic Acid

| Thermal Event | Temperature Range (°C) | Technique | Observations | Reference |

| Polymorphic Transition | 156.1 | - | Enantiotropically related polymorphs with a stability transition.[4][5] | |

| Melting Point | 171 - 180 | DSC | Sharp endothermic peak. | |

| Onset of Mass Loss | ~100 | TGA | Initial stage of sublimation or decomposition. | |

| Rapid Mass Loss | 100 - 270 | TGA | Significant mass loss (approx. 90%) occurs in this range. | |

| Slow Mass Loss | 270 - 540 | TGA | Continued gradual mass loss. |

Table 2: Thermogravimetric Analysis (TGA) Data Summary

| Temperature (°C) | Mass Loss (%) | Gaseous Products Detected by FTIR | Proposed Process | Reference |

| ~100 | Onset | Not Reported | Sublimation/Decomposition Start | |

| up to 270 | ~90 | No CO2 detected | Predominantly sublimation and/or decomposition not involving decarboxylation. | |

| up to 540 | >90 | Not Reported | Further slow decomposition |

Experimental Protocols

A thorough understanding of the experimental conditions is critical for the interpretation and replication of thermal analysis data. The following sections detail the typical methodologies employed for the thermal characterization of 3-Aminobenzoic acid.

Thermogravimetric Analysis (TGA)

Objective: To determine the changes in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, a temperature programmer, and a system for controlling the atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 3-Aminobenzoic acid (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

-

Instrument Setup: The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 K/min).

-

Data Acquisition: The instrument continuously records the sample's mass and temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the percentage of mass loss at each step. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Instrumentation: A differential scanning calorimeter consisting of two pans (one for the sample and one for an inert reference), a furnace, a temperature programmer, and a differential sensor to measure heat flow.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 3-Aminobenzoic acid (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, or isothermal segments. For melting point determination, a heating rate of 5-10°C/min is common.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal events such as melting (endothermic peak) and crystallization (exothermic peak). The peak temperature provides the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Visualizing the Experimental Workflow

The logical flow of a comprehensive thermal analysis of 3-Aminobenzoic acid can be visualized as follows:

Caption: Experimental workflow for thermal analysis.

Decomposition Pathway

The thermal decomposition of 3-Aminobenzoic acid is a complex process. While decarboxylation to form 3-aminophenol (B1664112) and carbon dioxide is a plausible pathway for many benzoic acid derivatives, studies on 3-ABA have shown that under certain conditions (heating in a nitrogen atmosphere), the evolution of CO2 is not detected. This suggests that other decomposition or mass loss mechanisms may be predominant.

Proposed Primary Mechanisms:

-

Sublimation: 3-Aminobenzoic acid exhibits a tendency to sublime before melting. The initial mass loss observed in TGA at around 100°C is likely attributable to sublimation. This process involves the transition of the solid directly into the gaseous phase without chemical decomposition.

-

Decomposition without Decarboxylation: In the absence of CO2 evolution, other fragmentation pathways must be considered. This could involve the cleavage of the C-N bond or fragmentation of the aromatic ring at higher temperatures. The specific products of such a decomposition pathway under inert conditions require further investigation using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

The potential for decarboxylation should not be entirely dismissed, as the reaction conditions can significantly influence the decomposition mechanism. For instance, the presence of water or other catalysts might promote decarboxylation.

Below is a diagram illustrating the potential initial steps in the thermal behavior of 3-Aminobenzoic acid.

References

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 3-Aminobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–). This functional group acts as a powerful chromophore, imparting vibrant color to the molecules.[1] Beyond their traditional use in the textile and printing industries, azo compounds have garnered substantial interest in medicinal chemistry and biomedical sciences.[2][3] They have been investigated as antibacterial, antifungal, antiviral, and antioxidant agents.[2][4] Furthermore, the azo bond can be cleaved by azoreductase enzymes found in the colon, making azo compounds valuable for developing colon-specific drug delivery systems.

3-Aminobenzoic acid is a versatile precursor for synthesizing a wide range of azo dyes. The presence of both an amino group, which can be converted into a reactive diazonium salt, and a carboxylic acid group allows for further functionalization and influences the solubility and binding properties of the final dye. This document provides detailed protocols for the synthesis of azo dyes from 3-aminobenzoic acid, methods for their characterization, and a summary of their potential applications.

General Synthesis Pathway

The synthesis of azo dyes from 3-aminobenzoic acid is a well-established two-step process:

-

Diazotization: The primary aromatic amine group of 3-aminobenzoic acid is converted into a diazonium salt. This reaction is typically performed in a cold, acidic solution using sodium nitrite (B80452) (NaNO₂) to generate nitrous acid in situ. The low temperature (0-5 °C) is critical because diazonium salts are unstable and can decompose at higher temperatures.

-

Azo Coupling: The highly reactive diazonium salt, which acts as an electrophile, is immediately reacted with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, naphthols, or anilines). This electrophilic aromatic substitution reaction forms the stable azo bridge, resulting in the colored azo dye.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Aminobenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid (3-ABA), a simple aromatic molecule featuring both an amino and a carboxylic acid group, serves as a crucial and versatile building block in the landscape of pharmaceutical synthesis.[1] Its unique structure allows for diverse chemical modifications, enabling the generation of a wide array of derivatives with significant therapeutic potential.[2] The strategic manipulation of its functional groups has led to the development of novel compounds targeting a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. These derivatives have demonstrated activities as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents.[3] This document provides detailed application notes on the therapeutic applications of 3-aminobenzoic acid derivatives, comprehensive experimental protocols for their synthesis, and visualizations of relevant biological pathways and experimental workflows.

Therapeutic Applications & Data

Derivatives of 3-aminobenzoic acid have shown significant promise in various therapeutic areas. The ability to modify the amino and carboxyl groups, as well as the aromatic ring, allows for the fine-tuning of their biological activity.

Anticancer Activity

Analogs of 3-aminobenzoic acid have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the STAT3 pathway.[3]

Anti-inflammatory Activity

The anti-inflammatory properties of 3-aminobenzoic acid derivatives are often attributed to their ability to modulate critical inflammatory pathways, including the NF-κB signaling cascade. This modulation can lead to a decrease in the production of pro-inflammatory mediators.[3]

Neuroprotective and Anti-Alzheimer's Disease Activity

Certain derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can help manage the symptoms of Alzheimer's disease.

Diuretic Activity

Substituted 3-aminobenzoic acid derivatives have been systematically studied for their diuretic properties. Modifications at various positions on the aromatic ring have led to the discovery of potent diuretic agents.

Table 1: Quantitative Data on the Biological Activity of 3-Aminobenzoic Acid Derivatives

| Compound Class | Specific Derivative | Target | Activity Metric | Value | Reference |

| Cholinesterase Inhibitors | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | IC50 | 9.68 µM | |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BChE | IC50 | 11.59 µM | ||

| Diuretics | 4-Benzoyl-5-sulfamoyl-3-(3-thenyloxy) benzoic acid | Diuretic Activity in Dogs | Effective Dose | 1 µg/kg |

Experimental Protocols

Protocol 1: One-Pot Green Synthesis of 3-Aminobenzoic Acid

This protocol describes a sustainable method for the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) using a carbonaceous bio-based material in subcritical water.

Materials:

-

3-nitrobenzaldehyde

-

NORIT GAC 12-40 (activated carbon)

-

Deionized water

-

Ethyl acetate (B1210297)

-